molecular formula C12H9ClO3 B14024236 4-Chloro-3-methoxy-2-naphthoic acid

4-Chloro-3-methoxy-2-naphthoic acid

Cat. No.: B14024236
M. Wt: 236.65 g/mol
InChI Key: DUUURYIJIHIJJA-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-2-naphthoic acid is a naphthalene derivative with a carboxylic acid group at the 2-position, a methoxy group at the 3-position, and a chlorine substituent at the 4-position. This compound is structurally related to other naphthoic acid derivatives but distinguished by the unique combination of electron-withdrawing (chloro) and electron-donating (methoxy) substituents. Such substitutions influence its physicochemical properties, reactivity, and applications in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

4-chloro-3-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H9ClO3/c1-16-11-9(12(14)15)6-7-4-2-3-5-8(7)10(11)13/h2-6H,1H3,(H,14,15)

InChI Key

DUUURYIJIHIJJA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methoxy-2-naphthoic acid can be synthesized through several methods. One common approach involves the chlorination of 3-methoxy-2-naphthoic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for yield and efficiency, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methoxy-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-Chloro-3-methoxy-2-naphthoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-chloro-3-methoxy-2-naphthoic acid exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific proteins, thereby modulating their activity. The exact pathways and targets can vary depending on the context of its use .

Comparison with Similar Compounds

Table 1: Key Properties of Naphthoic Acid Derivatives

Compound Name Molecular Formula Substituents Molecular Weight CAS Number Key Hazards/Notes Applications/Research Use
This compound C₁₂H₉ClO₃ Cl (4-), OCH₃ (3-), COOH (2-) 236.65 (calc.) Not explicitly listed Predicted: Moderate toxicity (based on Cl and methoxy analogs) Intermediate in organic synthesis
3-Methoxy-2-naphthoic acid C₁₂H₁₀O₃ OCH₃ (3-), COOH (2-) 202.21 883-62-5 H315 (skin irritation), H319 (eye irritation) Pharmaceutical intermediates
6-(Methoxycarbonyl)-2-naphthoic acid C₁₃H₁₀O₄ COOCH₃ (6-), COOH (2-) 246.22 7568-08-3 No significant hazards reported Polymer and material science
4-(Benzyloxy)-2-naphthoic acid C₁₈H₁₄O₃ OCH₂C₆H₅ (4-), COOH (2-) 290.30 Not listed Not specified Ligand in coordination chemistry
4-Chloro-1-naphthoic acid C₁₁H₇ClO₂ Cl (4-), COOH (1-) 206.63 1013-04-3 Not specified Fluorescent probes

Substituent Effects on Reactivity and Stability

  • Chlorine vs. Methoxycarbonyl : The chloro group in this compound enhances electrophilic substitution reactivity compared to the electron-withdrawing methoxycarbonyl group in 6-(methoxycarbonyl)-2-naphthoic acid. This difference makes the former more reactive in coupling reactions, such as Suzuki-Miyaura cross-couplings .
  • Methoxy vs. Benzyloxy : The methoxy group in the target compound offers steric hindrance and moderate electron donation, whereas the bulkier benzyloxy group in 4-(benzyloxy)-2-naphthoic acid may limit solubility and alter crystal packing in solid-state applications .

Toxicity and Handling Considerations

  • The presence of chlorine in this compound may increase toxicity compared to non-halogenated analogs like 3-methoxy-2-naphthoic acid, which is classified as a skin and eye irritant .

Biological Activity

4-Chloro-3-methoxy-2-naphthoic acid (C12H9ClO3) is a naphthoic acid derivative notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by research findings, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

The chemical structure of this compound features a naphthalene ring with a chlorine atom at the 4-position and a methoxy group at the 3-position. The presence of these substituents influences its reactivity and biological interactions.

PropertyValue
Chemical FormulaC12H9ClO3
Molecular Weight236.65 g/mol
Functional GroupsCarboxylic acid, Chlorine, Methoxy

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation and pain.
  • Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties, making it a candidate for further pharmacological exploration against various pathogens.
  • Cytotoxic Effects : Similar to other naphthoquinones, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and interacting with cellular targets such as DNA and proteins .

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can significantly reduce inflammation markers in cell cultures. For example, it inhibited the production of pro-inflammatory cytokines in macrophages when tested at varying concentrations.

Antimicrobial Activity

The compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against common pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15.62
Escherichia coli31.25
Pseudomonas aeruginosa62.50

These results indicate potential applications in treating infections caused by resistant bacterial strains .

Cytotoxicity Against Cancer Cells

In cancer research, this compound was tested against various human cancer cell lines. The compound showed significant cytotoxic effects, with IC50 values indicating its potency:

Cell LineIC50 (µM)
Ovarian Carcinoma (IGROV-1)7.54
Melanoma (MDA-MB-435)5.20
Colon Cancer (HCT-8)6.40

The compound's mechanism likely involves apoptosis induction through ROS generation and modulation of apoptotic pathways .

Case Studies

A recent study evaluated the effectiveness of various naphthoquinone derivatives, including this compound, highlighting its unique activity profile compared to structurally similar compounds. The study found that derivatives with hydroxyl substitutions exhibited different levels of cytotoxicity, suggesting that the positioning and type of substituents significantly affect biological activity .

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